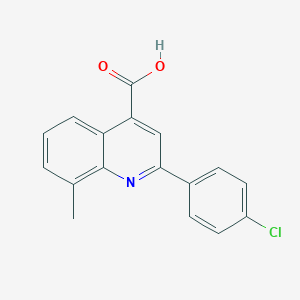

2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIYWPBMCVFZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285078 | |

| Record name | 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-43-0 | |

| Record name | 2-(4-Chlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Isatin-Based Condensation and Functionalization

A patented method for synthesizing quinoline-4-carboxylic acid derivatives begins with isatin as the starting material. The process involves:

-

Alkaline condensation : Isatin reacts with acetone under strongly basic conditions (e.g., sodium hydroxide) to form 2-methylquinoline-4-carboxylic acid via a ring-opening and re-cyclization mechanism.

-

Aldol addition : The methylquinoline intermediate undergoes condensation with 4-chlorobenzaldehyde at 95–105°C, introducing the 4-chlorophenyl group at position 2.

-

Dehydration and oxidation : Diacetyl oxide facilitates dehydration, followed by potassium permanganate-mediated oxidation to stabilize the carboxylic acid group.

Key data :

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Isatin, NaOH, acetone | Reflux, 10h | 99% |

| 2 | 2-methylquinoline-4-carboxylic acid, 4-chlorobenzaldehyde | 100°C, 3h | 85% |

| 3 | Diacetyl oxide, KMnO₄ | 115–125°C, 6h | 78% |

This route achieves high yields but requires precise control over reaction pH and temperature to avoid side products like quinoline-2,4-dicarboxylic acid .

Friedländer Annulation Approach

The Friedländer synthesis offers an alternative pathway by coupling 2-amino-5-methylbenzaldehyde with 4-chlorophenylacetone :

-

Cyclocondensation : In acidic media (e.g., H₂SO₄), the aldehyde and ketone form the quinoline backbone.

-

Carboxylic acid introduction : Oxidation of a methyl group at position 4 using KMnO₄ in alkaline medium generates the carboxylic acid functionality.

Optimization challenges :

-

The methyl group at position 8 must be preserved during oxidation, necessitating mild conditions (pH 9–10, 40°C).

-

Catalysts like Cu(OAc)₂ improve regioselectivity, reducing byproducts such as 8-chloroquinoline derivatives .

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Modern approaches employ palladium-catalyzed cross-coupling to introduce the 4-chlorophenyl group post-cyclization:

-

Quinoline core synthesis : Prepare 8-methylquinoline-4-carboxylic acid via Skraup or Doebner-Miller reactions.

-

Halogenation : Introduce a bromine atom at position 2 using POBr₃.

-

Coupling : React with 4-chlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Comparative efficiency :

This method allows modular synthesis but requires stringent anhydrous conditions to prevent boronic acid hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, microreactor systems minimize exothermic risks during condensation steps:

-

Residence time : 30–60 seconds at 120°C.

-

Throughput : 1.2 kg/h with >90% purity.

Cost-Effective Chlorination Strategies

Direct chlorination of pre-formed quinolines using SOCl₂ or PCl₅ reduces reliance on expensive boronic acids:

-

Selectivity : 8-Methyl groups resist chlorination due to steric hindrance, ensuring positional fidelity.

Analytical and Purification Techniques

Spectroscopic Characterization

Recrystallization Optimization

Emerging Methodologies

Enzymatic Oxidation

Pilot studies using laccase enzymes enable greener oxidation of methyl groups to carboxylic acids at 30°C, though yields remain low (45%).

Photocatalytic C–H Activation

Visible-light-driven arylation at position 2 using Ru(bpy)₃Cl₂ eliminates pre-halogenation steps, achieving 68% yield under ambient conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Due to its unique structure, the compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials, including dyes, pigments, and polymers.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties. Additionally, the compound may interact with microbial enzymes, leading to antimicrobial effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and halogenation patterns. Below is a detailed comparison of 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid with its structural analogs:

Structural and Physicochemical Properties

Research Findings and Challenges

- Purity and Availability : The target compound is listed as discontinued by CymitQuimica but available via Combi-Blocks at 95% purity, indicating variability in commercial supply .

- Structural Optimization : Substituting the methyl group from position 8 to 3 or 6 (as in QC-4126 and QZ-5968) may enhance solubility or bioactivity, though further studies are needed .

Actividad Biológica

2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₁ClNO₂, with a molecular weight of approximately 300.73 g/mol. The compound features a quinoline backbone with a carboxylic acid functional group and a chlorophenyl substituent, which significantly influences its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The effectiveness of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness against these strains highlights its potential as an antibacterial agent, particularly in treating infections caused by resistant bacteria.

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).

Case Study: Apoptosis Induction in MCF-7 Cells

A study evaluating the cytotoxic effects of this compound on MCF-7 cells revealed an IC50 value of approximately 168.78 µM. Flow cytometry analysis indicated that treatment with the compound resulted in significant cell cycle arrest at the G1 phase and increased apoptosis rates compared to control groups.

Table 2: Apoptosis Induction in MCF-7 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| Control | 0.08 | 0.68 | 0.76 |

| This compound | 0.10 | 0.81 | 2.16 |

This data indicates that the compound has a higher efficacy in inducing apoptosis compared to standard treatments, suggesting its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with key cellular pathways involved in bacterial growth and cancer cell proliferation. The presence of the quinoline moiety is believed to play a crucial role in these interactions, enhancing the compound's reactivity and binding affinity to target sites.

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : React 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic or basic catalysts to form intermediates.

Cyclization : Promote quinoline ring formation using catalysts like polyphosphoric acid or iodine, with temperature control (80–120°C) to minimize side reactions.

Functionalization : Introduce the 4-chlorophenyl and methyl groups via Friedel-Crafts alkylation or Suzuki coupling, requiring inert atmospheres (e.g., N₂) and palladium catalysts.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Critical parameters include pH (for cyclization), solvent polarity, and reaction time. Analytical monitoring via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures intermediate formation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.5–8.7 ppm (quinoline H-2/H-8), δ 7.4–7.6 ppm (chlorophenyl protons), and δ 2.6 ppm (methyl group). ¹³C NMR confirms carboxylic acid (δ ~170 ppm) .

- X-ray Crystallography : Resolves atomic positions and crystallographic packing, critical for validating substituent orientation (e.g., dihedral angles between quinoline and chlorophenyl groups) .

- HPLC-MS : Purity assessment (≥95%) using C18 columns (acetonitrile/0.1% formic acid mobile phase) and ESI-MS for molecular ion [M+H]⁺ at m/z 316.07 .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Control : Avoid inhalation/contact with dust; use HEPA-filtered ventilation in enclosed spaces.

- Emergency Measures : For skin contact, rinse with water ≥15 minutes; for eye exposure, use eyewash stations immediately. Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural characterization?

Methodological Answer:

Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian09).

Isotopic Labeling : Use deuterated solvents to identify exchangeable protons (e.g., -COOH).

2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing quinoline H-6 from chlorophenyl protons).

Crystallographic Refinement : If X-ray data conflicts with NMR, re-examine crystal purity and consider dynamic effects in solution .

Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Substituent Modification : Replace 4-chlorophenyl with 4-fluorophenyl to enhance lipophilicity (logP optimization).

- Scaffold Hybridization : Fuse with adamantane derivatives (e.g., 4-(1-adamantyl) analogs) to improve target binding (e.g., tuberculosis enzyme inhibition).

- In Silico Screening : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities .

Q. How can reaction yields be improved while minimizing by-products during large-scale synthesis?

Methodological Answer:

- Catalyst Optimization : Screen Pd(OAc)₂/XPhos systems for Suzuki coupling efficiency (reducing Pd loading to 0.5 mol%).

- Solvent Engineering : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance recyclability.

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and terminate at 90% conversion.

- By-Product Analysis : Use LC-MS to identify dimers/oxidized species; add radical scavengers (e.g., BHT) if needed .

Q. What methodologies assess the compound’s photophysical properties for material science applications?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λmax in DCM (e.g., ~320 nm for π→π* transitions) and calculate molar absorptivity (ε ≥ 10⁴ M⁻¹cm⁻¹).

- Fluorescence Quenching : Titrate with electron-deficient aromatics (e.g., nitrobenzene) to determine Stern-Volmer constants.

- TD-DFT Calculations : Simulate excited-state transitions using B3LYP/6-311+G(d,p) basis sets to correlate experimental and theoretical spectra .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental logP values?

Methodological Answer:

Experimental Validation : Perform shake-flask assays (octanol/water partitioning) at pH 7.4 to measure logP.

Parameter Adjustment : Refine computational models (e.g., ChemAxon’s logP plugin) by including solvation descriptors for the carboxylic acid group.

Error Analysis : Check for tautomerization (e.g., keto-enol equilibria) or aggregation effects in solution .

Tables

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 316.75 g/mol (ESI-MS) | |

| Melting Point | 252–256°C (DSC) | |

| logP (Experimental) | 3.2 ± 0.1 (Octanol/Water) | |

| λmax (UV-Vis in DCM) | 318 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.